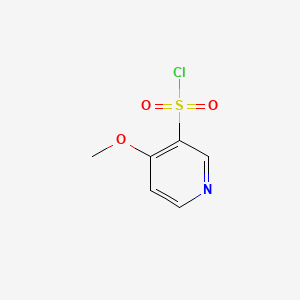

4-Methoxypyridine-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxypyridine-3-sulfonyl chloride is a reactant used to prepare (arylpiperazinyl)cyclohexylsulfonamides as potential α1-adrenergic receptor antagonists . It is a synthetic intermediate of N- (triazoloazinyl)arylsulfonamide compound useful as a herbicide .

Synthesis Analysis

The method for producing pyridine-3-sulfonyl chloride comprises a step of sequentially reacting pyridine-3-sulfonic acid and phosphorus pentachloride to form pyridine-3-sulfonyl chloride .Molecular Structure Analysis

The molecular formula of 4-Methoxypyridine-3-sulfonyl chloride is C6H6ClNO3S . The InChI code is 1S/C6H6ClNO3S/c1-11-6-5 (12 (7,9)10)3-2-4-8-6/h2-4H,1H3 .Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis

The molecular weight of 4-Methoxypyridine-3-sulfonyl chloride is 177.61 g/mol . The InChI code is 1S/C6H6ClNO3S/c1-11-6-5 (12 (7,9)10)3-2-4-8-6/h2-4H,1H3 .科学的研究の応用

PI3K/mTOR Dual Inhibitors for Cancer Treatment

4-Methoxypyridine-3-sulfonyl chloride: is utilized in the synthesis of sulfonamide methoxypyridine derivatives, which are investigated as novel PI3K/mTOR dual inhibitors . These inhibitors play a crucial role in cell proliferation, survival, migration, and metabolism, making them effective targets for cancer treatment. The derivatives synthesized from 4-Methoxypyridine-3-sulfonyl chloride have shown strong inhibitory activity against PI3Kα kinase and mTOR kinase, which are pivotal in the signaling pathways of cancer cells .

Synthesis of Biologically Active Compounds

The compound serves as a key intermediate in the synthesis of various biologically active compounds, including N-substituted sulfonic acids and sulfonyl amides . These derivatives find applications in pharmaceuticals, plant growth regulators, and herbicides. The synthesis involves diazotation of substituted 3-aminopyridines followed by substitution with sulfonyl groups, leading to the formation of pyridine-3-sulfonyl chlorides .

作用機序

While the specific mechanism of action for 4-Methoxypyridine-3-sulfonyl chloride is not mentioned in the search results, the study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Safety and Hazards

将来の方向性

The present invention relates to a method for producing pyridine-3-sulfonyl chloride, which is useful as a raw material for synthesis and intermediates of pharmaceuticals . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

特性

IUPAC Name |

4-methoxypyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c1-11-5-2-3-8-4-6(5)12(7,9)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXCJVXFYRJJJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717295 |

Source

|

| Record name | 4-Methoxypyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxypyridine-3-sulfonyl chloride | |

CAS RN |

945257-53-4 |

Source

|

| Record name | 4-Methoxypyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)